2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione
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Overview
Description
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione is a heterocyclic compound that belongs to the class of diazines. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a phthalazine ring. It has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine-1,4-dione, which is then further reacted with methylating agents to introduce the dimethyl groups at the 2 and 3 positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential pharmacological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly for its anticonvulsant and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione involves its interaction with various molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of excitatory neurotransmission by acting as a non-competitive antagonist of AMPA receptors. This interaction prevents excessive neuronal firing, thereby exerting its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Phthalazine-1,4-dione: A closely related compound with similar structural features but lacking the dimethyl groups.
Pyridazine derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.
Pyrazine derivatives: Another class of diazines with comparable chemical properties.
Uniqueness
2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione stands out due to its unique combination of the pyridazine and phthalazine rings, along with the presence of dimethyl groups.
Properties
CAS No. |
56976-55-7 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2,3-dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-15-13(17)11-5-3-4-6-12(11)14(18)16(15)8-10(9)2/h3-6H,7-8H2,1-2H3 |
InChI Key |
FJUFFRZSZPLFSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN2C(=O)C3=CC=CC=C3C(=O)N2C1)C |
Origin of Product |
United States |
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